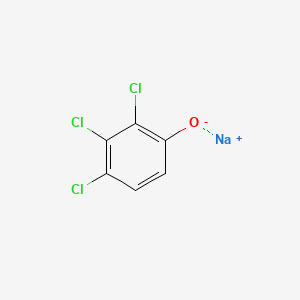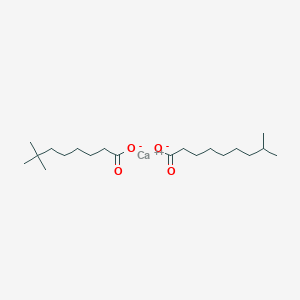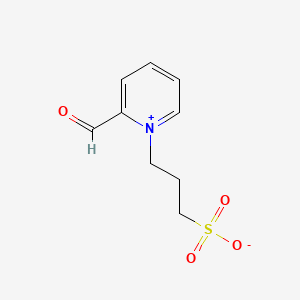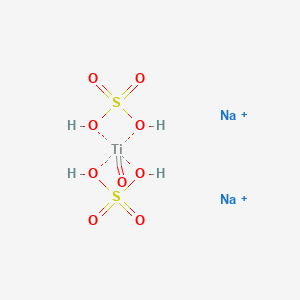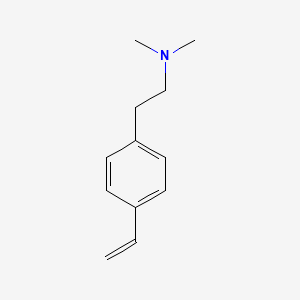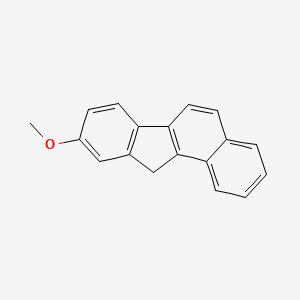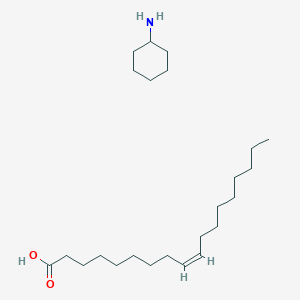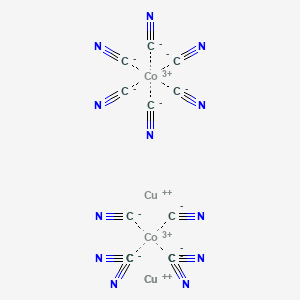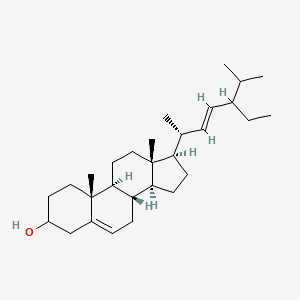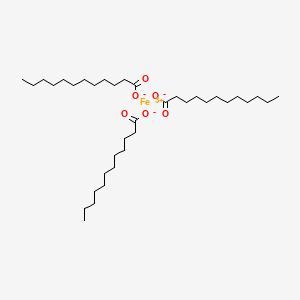
Iron trilaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron trilaurate is a chemical compound with the molecular formula C36H69FeO6 It is an iron salt of lauric acid, a saturated fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron trilaurate can be synthesized through the reaction of iron salts with lauric acid. One common method involves the reaction of iron(III) chloride with lauric acid in an organic solvent. The reaction typically occurs under reflux conditions, and the product is isolated through filtration and purification processes.
Industrial Production Methods
In industrial settings, this compound is produced by reacting iron(III) chloride with lauric acid in large reactors. The reaction mixture is heated to facilitate the formation of this compound, and the product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Iron trilaurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron oxides and other oxidation products.
Reduction: The compound can be reduced to form iron(II) derivatives.
Substitution: this compound can undergo substitution reactions with other fatty acids or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions with other fatty acids or ligands typically occur in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Iron oxides and other iron-containing compounds.
Reduction: Iron(II) derivatives and lauric acid.
Substitution: New iron salts with different fatty acids or ligands.
Wissenschaftliche Forschungsanwendungen
Iron trilaurate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of iron trilaurate involves its interaction with molecular targets and pathways. In biological systems, this compound can interact with proteins and enzymes, affecting their function and activity. The compound’s iron center can participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Iron trilaurate can be compared with other iron salts of fatty acids, such as iron stearate and iron palmitate. While these compounds share similar properties, this compound is unique due to its specific fatty acid composition and potential applications. Similar compounds include:
Iron stearate: An iron salt of stearic acid.
Iron palmitate: An iron salt of palmitic acid.
Iron oleate: An iron salt of oleic acid.
This compound stands out for its specific interactions and applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
31494-35-6 |
|---|---|
Molekularformel |
C36H69FeO6 |
Molekulargewicht |
653.8 g/mol |
IUPAC-Name |
dodecanoate;iron(3+) |
InChI |
InChI=1S/3C12H24O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h3*2-11H2,1H3,(H,13,14);/q;;;+3/p-3 |
InChI-Schlüssel |
FLJAJLOHHVNRHU-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


